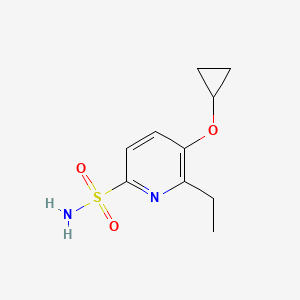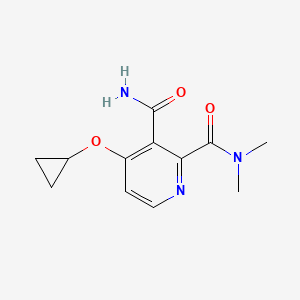
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It contains a tertiary amine group, two ether groups, and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Etherification: The aniline is first reacted with tert-butyl alcohol under acidic conditions to form 2-tert-butoxyaniline.
Cyclopropylation: The 2-tert-butoxyaniline is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group.
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using formaldehyde and formic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the ether groups.
Reduction: Reduction reactions can target the amine group, converting it to a primary or secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ether groups and aromatic rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxy-N,N-dimethylaniline: Lacks the tert-butoxy group, affecting its hydrophobicity and reactivity.
2-Tert-butoxy-6-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.
Uniqueness: 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which provide a combination of steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific properties.
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-13-8-6-7-12(14(13)16(4)5)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
InChI-Schlüssel |
ITOIHFHSPGBGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



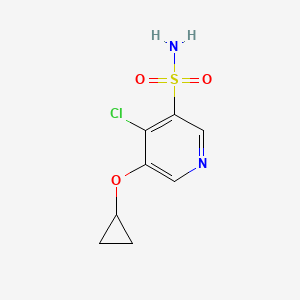
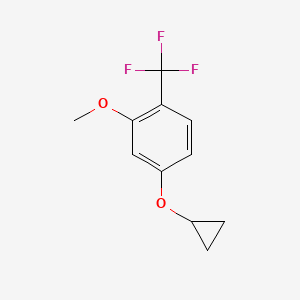

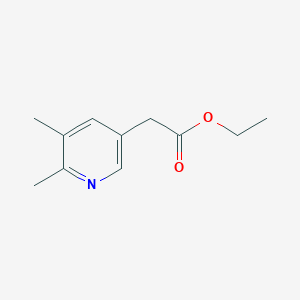
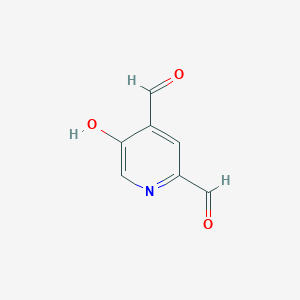
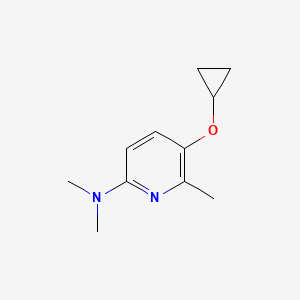
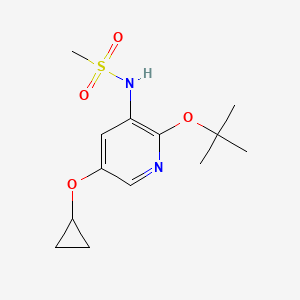
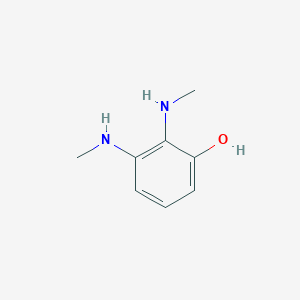
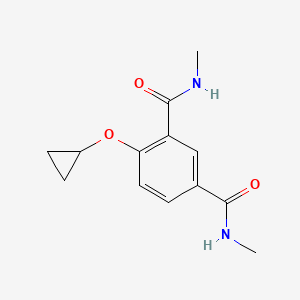
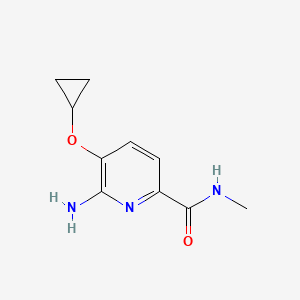
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
